4-Chloro-5-methylfuro[2,3-D]pyrimidine
Overview
Description
4-Chloro-5-methylfuro[2,3-D]pyrimidine is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 . It is a solid substance and is often used in research .
Molecular Structure Analysis
The linear formula of this compound is C7H5ClN2O . More detailed structural information or analysis is not available from the search results.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 168.58 and a boiling point of 257.6±35.0C at 760 mmHg . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Microtubule Targeting Agents in Cancer Research
4-Substituted 5-methyl-furo[2,3-d]pyrimidines, including derivatives of 4-Chloro-5-methylfuro[2,3-D]pyrimidine, have been studied for their potential as microtubule depolymerizing agents effective against multidrug-resistant cancer cells. These compounds have shown potent activities in inhibiting tubulin assembly and circumventing drug resistance mechanisms in cancer treatments (Devambatla et al., 2016).
Interaction with Glycine Esters
Research on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde, a related compound, with glycine esters indicates the formation of derivatives like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This study helps in understanding the chemical behavior of similar compounds and their potential applications in synthesizing biologically active compounds (Zinchenko et al., 2018).
Antiviral Research
Compounds derived from pyrimidine structures, like this compound, have roles in pesticide innovation and exhibit antiviral activity. Studies have shown that these compounds can be effective against Tobacco Mosaic Virus (TMV), providing insights into their potential use in antiviral and agricultural applications (Wei, 2011).
Molecular Characterization
Investigations into molecules like 2-chloro-5-methylpyrimidine and related derivatives help in understanding their structural, vibrational, and molecular characteristics. These studies are crucial for developing applications in various scientific fields, including drug design and material science (Sreenivas et al., 2022).
Optical Properties in Nonlinear Optics
Pyrimidine derivatives, due to their presence in DNA and RNA, are significant in medicine and nonlinear optics (NLO). Research on 4-thiopyrimidines derivatives, similar in structure to this compound, reveals their potential applications in NLO and medicine (Hussain et al., 2020).
Antibacterial Agents
Studies on the synthesis of novel 4-chloropyrrolo[2,3-d]pyrimidines and their derivatives have been conducted to evaluate their potential as antibacterial agents. This research opens avenues for developing new antibiotics and understanding the antibacterial properties of pyrimidine derivatives (Dave & Shah, 2002).
Safety and Hazards
4-Chloro-5-methylfuro[2,3-D]pyrimidine is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Properties
IUPAC Name |
4-chloro-5-methylfuro[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-2-11-7-5(4)6(8)9-3-10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWBKSZFUCZYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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